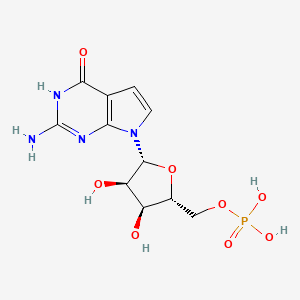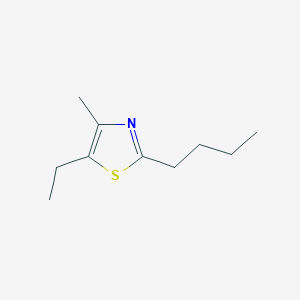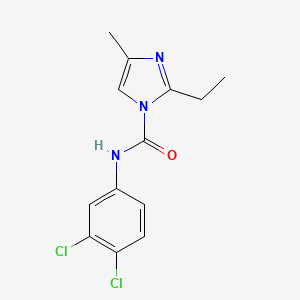![molecular formula C13H33NOSi4 B14410041 {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 85199-81-1](/img/structure/B14410041.png)
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) is a specialized organosilicon compound It is characterized by the presence of an isocyanate group attached to a silicon atom, which is further bonded to three trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) may involve large-scale reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and diagnostic applications.
Industry: It is employed in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of stable bonds. This reactivity is harnessed in various applications, from material science to biological systems. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.
2-Phenylethanol: An aromatic compound with applications in perfumery and flavoring.
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to positronium.
Uniqueness
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of an isocyanate group with silicon-containing trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it valuable in applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
85199-81-1 |
|---|---|
Molekularformel |
C13H33NOSi4 |
Molekulargewicht |
331.75 g/mol |
IUPAC-Name |
isocyanato-dimethyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H33NOSi4/c1-16(2,3)13(17(4,5)6,18(7,8)9)19(10,11)14-12-15/h1-11H3 |
InChI-Schlüssel |
UVSFDVUWVDCIFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



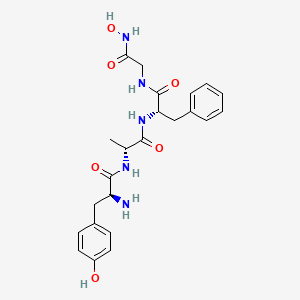
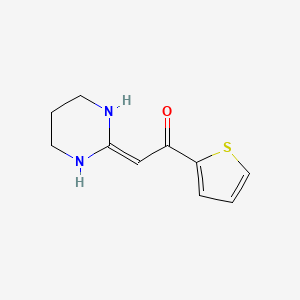


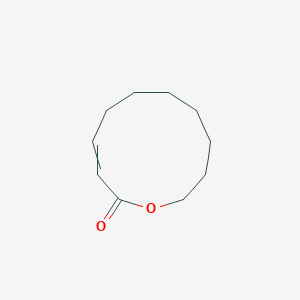
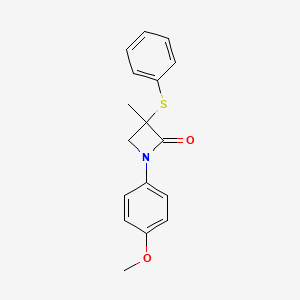
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

